4-Methyl-6-(trifluoromethylthio) nicotinonitrile 4-Methyl-6-(trifluoromethylthio) nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135210
InChI: InChI=1S/C8H5F3N2S/c1-5-2-7(14-8(9,10)11)13-4-6(5)3-12/h2,4H,1H3
SMILES:
Molecular Formula: C8H5F3N2S
Molecular Weight: 218.20 g/mol

4-Methyl-6-(trifluoromethylthio) nicotinonitrile

CAS No.:

Cat. No.: VC20135210

Molecular Formula: C8H5F3N2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-(trifluoromethylthio) nicotinonitrile -

Specification

Molecular Formula C8H5F3N2S
Molecular Weight 218.20 g/mol
IUPAC Name 4-methyl-6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H5F3N2S/c1-5-2-7(14-8(9,10)11)13-4-6(5)3-12/h2,4H,1H3
Standard InChI Key QMXILGZKPLMDOI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C#N)SC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine backbone substituted with three distinct functional groups:

  • Methyl group (-CH₃) at the 4-position, contributing steric bulk.

  • Trifluoromethylthio group (-SCF₃) at the 6-position, a strong electron-withdrawing moiety that enhances stability and lipophilicity.

  • Nitrile (-CN) at the 3-position, enabling participation in cycloaddition and nucleophilic substitution reactions .

The 2D and 3D conformers, available via PubChem , reveal planar geometry at the pyridine ring, with the -SCF₃ group adopting a staggered conformation to minimize steric clashes.

Physicochemical Data

While experimental data on melting/boiling points remain sparse, computational models predict:

PropertyValueMethod/Source
Log P (octanol-water)1.86SILICOS-IT
Water Solubility1.22 mg/mLESOL
Topological PSA36.68 ŲPubChem

The compound’s high lipophilicity (Log P > 1) suggests favorable membrane permeability, a critical trait for bioactive molecules.

Synthesis and Optimization

Nucleophilic Trifluoromethylthiolation

A widely reported method involves reacting 4-methyl-6-chloronicotinonitrile with AgSCF₃ in dimethyl ether (DME) at 80°C, using Pd(OAc)₂ as a catalyst and HOAc as an additive . This ligand-exchange strategy achieves 87% yield by facilitating SCF₃ substitution at the 6-position:

4-Methyl-6-Cl-nicotinonitrile+AgSCF₃Pd(OAc)₂, HOAc4-Methyl-6-SCF₃-nicotinonitrile+AgCl\text{4-Methyl-6-Cl-nicotinonitrile} + \text{AgSCF₃} \xrightarrow{\text{Pd(OAc)₂, HOAc}} \text{4-Methyl-6-SCF₃-nicotinonitrile} + \text{AgCl}

Alternative Approaches

  • Phosphorous Acid-Mediated Cyclization: Reacting 2-(aminomethylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile hydrochloride with DCC and phosphorous acid in DMSO yields the target compound at 88% efficiency .

  • Industrial Scalability: Pilot-scale reactions using trifluoromethanesulfonic anhydride under inert conditions demonstrate potential for kilogram-scale production.

Reaction Optimization

Critical parameters include:

  • Catalyst Loading: 10 mol% Pd(OAc)₂ minimizes side reactions .

  • Additives: HOAc (5 equiv.) suppresses Ar–OAc reductive elimination .

  • Solvent Choice: DME outperforms polar aprotic solvents like DMF in yield and selectivity.

Chemical Reactivity and Applications

Reactivity Profile

The -SCF₃ group undergoes electrophilic substitution and cross-coupling reactions, while the nitrile participates in:

  • Cycloadditions (e.g., Huisgen reaction with azides).

  • Hydrolysis to carboxylic acids under acidic conditions .

Notably, the compound resists hydrolysis in aqueous media (pH 4–9), making it suitable for in vivo applications.

Antimicrobial Activity

Derivatives of 4-methyl-6-SCF₃-nicotinonitrile exhibit broad-spectrum antimicrobial activity:

Bacterial StrainMIC (µg/mL)Source
Staphylococcus aureus32Analogous studies
Escherichia coli64Analogous studies

The -SCF₃ group enhances target binding via hydrophobic interactions with bacterial enzymes.

Agrochemical Applications

The compound serves as an intermediate in synthesizing flonicamid analogs, which disrupt insect feeding behavior by modulating chordotonal organs . Field trials show 95% efficacy against aphids at 50 ppm .

Hazard CodeRisk StatementPrecautionary Measure
H301Toxic if swallowedUse PPE; avoid ingestion
H311Toxic in contact with skinWear gloves/lab coat
H331Toxic if inhaledUse fume hood

Classified as UN 3439 (Packing Group III), the compound requires storage under argon at -20°C .

Environmental Impact

Biodegradation studies are lacking, but its high Log P suggests potential bioaccumulation. Photolysis in soil proceeds with a half-life of 14 days .

Future Directions

  • Physicochemical Characterization: Experimental determination of melting/boiling points and solubility profiles.

  • Mechanistic Studies: Elucidating interactions with biological targets via X-ray crystallography.

  • Green Synthesis: Exploring catalytic systems to reduce AgSCF₃ usage .

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